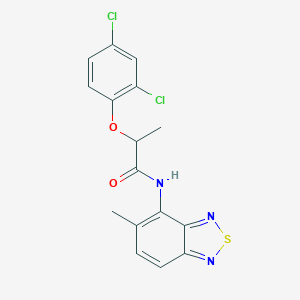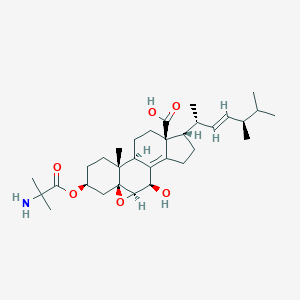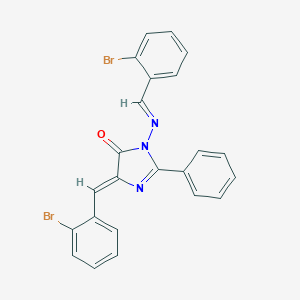
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide, also known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been extensively studied for its potential applications in various scientific research fields. In biochemistry, this compound has been used as a tool to study the role of protein kinases in cellular signaling pathways. In pharmacology, this compound has been tested for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been used to study the role of neurotransmitters in the brain and their effects on behavior.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Protein kinases are enzymes that regulate cellular signaling pathways by phosphorylating target proteins. By inhibiting protein kinases, this compound may disrupt these pathways and affect cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of protein kinases, including Akt, ERK, and JNK. In vivo studies have shown that this compound has antitumor effects in various cancer models, including breast cancer, lung cancer, and melanoma. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it more accessible for research. This compound has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for studying cellular signaling pathways. However, this compound also has some limitations. It has been shown to have low solubility in aqueous solutions, which may limit its use in some experiments. Additionally, this compound has not been extensively tested in humans, so its safety and efficacy as a drug candidate are not yet fully understood.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in various scientific research fields, and further studies may lead to the development of new treatments for a range of diseases.
合成法
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-amino-5-methylbenzothiazole to form 2-(2,4-dichlorophenoxy)-N-(5-methyl-2-benzothiazolyl)acetamide. This compound is then reacted with chloroacetyl chloride to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it more accessible for scientific research.
特性
分子式 |
C16H13Cl2N3O2S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-8-3-5-12-15(21-24-20-12)14(8)19-16(22)9(2)23-13-6-4-10(17)7-11(13)18/h3-7,9H,1-2H3,(H,19,22) |
InChIキー |
FXDADUPRBHRRKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)
